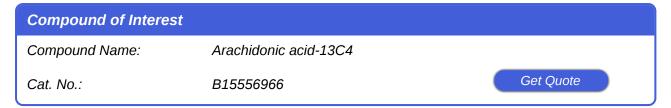


A Researcher's Technical Guide to Commercial Sources of Arachidonic Acid-13C4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Arachidonic acid-¹³C₄, an essential tool for researchers studying lipid metabolism, signaling pathways, and the development of novel therapeutics. This guide details the available forms of ¹³C-labeled arachidonic acid, their key specifications from various suppliers, and practical information for its use in experimental settings.

Commercial Availability and Specifications

The procurement of high-quality, isotopically labeled compounds is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer Arachidonic acid-¹³C₄ in various forms, each with specific purities and isotopic enrichment levels. Below is a comparative summary of offerings from prominent commercial vendors.



Supplier	Product Name	Number of ¹³ C Atoms	Isotopic Enrichme nt	Purity	Formulati on	Available Quantitie s
Cayman Chemical	Arachidoni c Acid 1,2,3,4,5-	5	Information not readily available	≥95%	Solution in methanol	25 μg, 50 μg, 100 μg
Arachidoni c Acid-13C5 methyl ester	5	Information not readily available	≥98%	100 μg/ml solution in methanol	25 μg, 50 μg, 100 μg, 250 μg	
LGC Standards (TRC)	Arachidoni c Acid 1,2,3,4-	4	Information not readily available	Information not readily available	Neat	Custom synthesis
Sigma- Aldrich (Supelco)	Arachidic acid- 1,2,3,4- ¹³ C ₄ analytical standard	4	≥99%	≥98.0% (GC)	Solid	Inquire
MedChem Express	Arachidoni c acid- ¹³ C ₄	4	Information not readily available	>98%	Solid	1 mg, 5 mg, 10 mg

Note: Isotopic enrichment is a critical parameter that is not always publicly available and may require direct inquiry with the supplier. "Neat" refers to the compound in its pure form, without solvent. Pricing is highly variable and generally requires a direct quote from the supplier.

Understanding the Role of Arachidonic Acid in Cellular Signaling



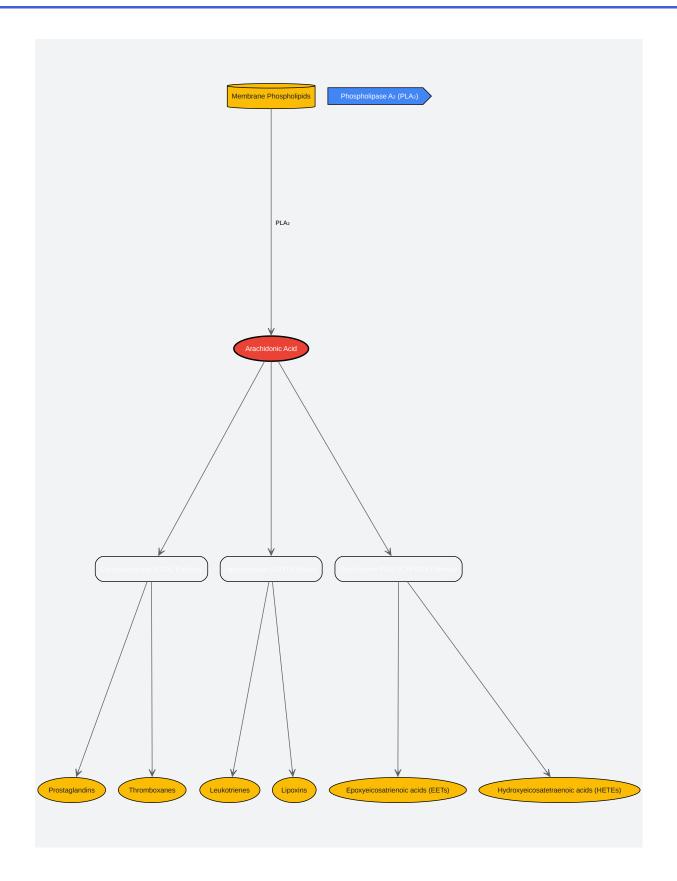




Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids in cellular membranes.[1] Its release and subsequent metabolism give rise to a diverse array of bioactive lipid mediators, collectively known as eicosanoids. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The major metabolic pathways for arachidonic acid are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

The following diagram illustrates the primary metabolic fates of arachidonic acid:





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Caption: Metabolism of Arachidonic Acid.



Experimental Protocols: Utilizing Arachidonic Acid¹³C₄ in Research

The use of stable isotope-labeled compounds like Arachidonic acid-¹³C₄ is a powerful technique for tracing the metabolic fate of this key lipid mediator. Below are generalized protocols for cell culture labeling and subsequent analysis by mass spectrometry.

Cell Culture Labeling with Arachidonic Acid-13C4

This protocol outlines the steps for introducing ¹³C-labeled arachidonic acid to cultured cells to study its incorporation into cellular lipids and its metabolism.

Materials:

- Arachidonic acid-13C4 (solubilized in a suitable vehicle, e.g., ethanol or complexed to fatty acid-free BSA)
- Cell culture medium appropriate for the cell line
- Cultured cells of interest
- Phosphate-buffered saline (PBS)
- Cell scraper
- Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

- Cell Seeding: Seed cells in culture plates at a density that will allow for optimal growth and treatment.
- Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of Arachidonic acid-¹³C₄. The final concentration will need to be optimized for the specific cell type and experimental question, but typically ranges from 10 to 50 μM. It is often necessary to complex the fatty acid to bovine serum albumin (BSA) to facilitate its delivery to the cells.



- Cell Treatment: Once the cells have reached the desired confluency, remove the existing medium and replace it with the labeling medium.
- Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) to allow for the uptake and metabolism of the labeled arachidonic acid.
- Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS to remove any residual labeling medium.
- Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.
- Sample Preparation for Analysis: The extracted lipids can then be dried down and reconstituted in a suitable solvent for mass spectrometry analysis.

Analysis of ¹³C-Labeled Lipids by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of lipids and is well-suited for distinguishing between ¹³C-labeled and unlabeled species.

Instrumentation:

- High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
- Mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap)

General LC-MS Method:

- Chromatographic Separation: Separate the lipid extract using a C18 or other suitable reversed-phase column. A gradient elution with solvents such as water, acetonitrile, and isopropanol containing additives like ammonium formate or formic acid is typically employed to resolve the different lipid classes.
- Mass Spectrometric Detection: Analyze the eluting lipids using the mass spectrometer in either positive or negative ion mode, depending on the lipid classes of interest.



• Data Analysis: The incorporation of ¹³C atoms will result in a mass shift in the detected ions. For example, Arachidonic acid-¹³C₄ will have a mass approximately 4 Da higher than its unlabeled counterpart. By comparing the peak areas of the labeled and unlabeled species, the extent of incorporation and metabolism can be quantified.

The following diagram illustrates a typical experimental workflow for a stable isotope tracing experiment with Arachidonic acid-13C4.



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Caption: Experimental workflow for stable isotope tracing.

Synthesis and Purification

While commercial suppliers do not typically disclose their detailed synthetic and purification procedures, the synthesis of isotopically labeled fatty acids often involves multi-step organic synthesis. The purification of the final product is critical to remove any unlabeled precursors or reaction byproducts. This is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity. For research applications, it is crucial to use highly purified material to avoid confounding experimental results.

Conclusion

Arachidonic acid-13C4 is an invaluable tool for researchers investigating the complex roles of arachidonic acid and its metabolites in health and disease. This guide provides a starting point for sourcing this critical research material and offers foundational protocols for its application in cell-based assays and mass spectrometry analysis. For specific experimental needs, it is recommended to consult the technical datasheets provided by the suppliers and to optimize protocols for the specific biological system under investigation.



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References

- 1. mdpi.com [mdpi.com]
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